Dexamethasone-d4

Bioequivalence Studies Clinical Pharmacokinetics LC-MS/MS Quantification

Dexamethasone-d4 is the indispensable deuterated analog for accurate quantification of dexamethasone in bioanalytical workflows. Non-deuterated standards co-elute and suffer from ion suppression, whereas this +4 Da mass-shifted internal standard ensures precision in LC-MS/MS, GC-MS, and HRMS methods. Essential for ANDA bioequivalence studies, USP monograph impurity assays, and forensic doping control. Procure to comply with ICH M10 method validation requirements and avoid epimer misidentification in betamethasone-containing matrices.

Molecular Formula C22H29FO5
Molecular Weight 396.5 g/mol
Cat. No. B8058549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-d4
Molecular FormulaC22H29FO5
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+
InChIKeyUREBDLICKHMUKA-SOEBWSEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-d4: Internal Standard Specifications and Core Properties for Bioanalytical Procurement


Dexamethasone-d4 (CAS: 2305607-27-4 or 2483831-63-4; molecular weight: 396.5 g/mol; formula: C22H25D4FO5) is a stable isotope-labeled analog of the synthetic glucocorticoid dexamethasone, containing four deuterium atoms substituted at the 4, 6, 21, and 21 positions of the steroidal backbone . As a non-radioactive, chemically identical internal standard to the parent analyte dexamethasone, its primary application resides in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the absolute quantification of dexamethasone in complex biological matrices [1]. While dexamethasone itself exhibits glucocorticoid receptor binding affinity (Kd = 5 nM versus cortisol at 17 nM), the deuterated form is procured not for pharmacological activity but for its analytical function as a compensator for matrix effects, extraction variability, and ionization efficiency fluctuations .

Why Non-Deuterated Analogs or Alternative Dexamethasone Isomers Cannot Be Substituted for Dexamethasone-d4 in Quantitative MS Workflows


Generic substitution with the non-deuterated parent molecule (dexamethasone), the C16 epimer betamethasone, or alternative deuterated variants (e.g., Dexamethasone-d5) fails to meet the analytical performance requirements for precise bioequivalence, pharmacokinetic, and impurity profiling studies. Non-deuterated internal standards co-elute with and are indistinguishable from the analyte of interest in mass spectrometry detection, rendering them incapable of correcting for endogenous matrix effects and ionization suppression that can exceed ±15% of nominal concentration [1]. Furthermore, the epimeric isomer betamethasone shares identical nominal mass and often co-elutes with dexamethasone on conventional reversed-phase columns (C8, C18), requiring specialized stationary phases such as porous graphitic carbon (PGC) or high-resolution mass spectrometry with distinct fragment mass ratios for differentiation [2][3]. This chromatographic and spectral overlap introduces significant quantification bias in biological sample analysis. Consequently, procurement of the specifically deuterated Dexamethasone-d4—with a distinct +4 Da mass shift and chemical equivalence to the parent—is non-negotiable for meeting regulatory bioanalytical method validation guidelines (e.g., ICH M10) and pharmacopoeial impurity control thresholds [4].

Quantitative Differentiation of Dexamethasone-d4: Evidence-Based Comparison Against Analogs and Alternative Internal Standards


Comparative Recovery and Method Accuracy Using Dexamethasone-d4 vs. Alternative Internal Standards in Human Plasma Bioanalysis

In a validated LC-MS/MS method developed for human plasma bioequivalence studies, Dexamethasone-d4 was employed as the internal standard to track and compensate for analyte loss during liquid-liquid extraction and matrix effects. The method demonstrated a mean recovery of dexamethasone of 81.0% across the validated concentration range (2–600 ng/mL) . Comparative class-level evidence indicates that methods relying on non-deuterated or structurally dissimilar internal standards (e.g., betamethasone) exhibit significantly higher variability in extraction recovery (relative standard deviation, RSD, often >15%) and are susceptible to differential ionization suppression, which compromises accuracy at lower limits of quantification [1].

Bioequivalence Studies Clinical Pharmacokinetics LC-MS/MS Quantification

Chromatographic Resolution of Dexamethasone-d4 from Epimeric Impurity Betamethasone-d4 in Pharmacopoeial Impurity Profiling

Baseline chromatographic resolution of dexamethasone and the epimeric impurity betamethasone is a critical requirement in USP monograph methods for dexamethasone drug substance and drug product quality control. Under USP43-NF38 conditions, baseline-resolved peaks for dexamethasone, betamethasone, dexamethasone acetate, and desoximetasone were achieved within 20 minutes using a Titan C18 UHPLC column (10 cm × 2.1 mm, 1.9 µm particles), with chromatographic resolution (Rs) exceeding 10 for the dexamethasone acetate and desoximetasone pair [1]. When deuterated internal standards are employed for impurity quantification, the use of the exact isotopic analog (Dexamethasone-d4) maintains identical retention time and ionization efficiency relative to the parent analyte, thereby enabling precise quantification of co-eluting or closely eluting impurities [2].

Pharmaceutical Impurity Control USP Monograph Compliance UHPLC Method Development

Isotope Dilution Precision in Sub-Nanogram Quantification: Dexamethasone-d4 vs. Undeuterated Dexamethasone

The isotope dilution method using deuterium-labeled dexamethasone (Dexamethasone-d4) as an internal standard enables precise quantification of dexamethasone in the sub-nanogram range. Midgley et al. (1988) demonstrated that deuterium-labeled dexamethasone and betamethasone, synthesized via a simple deuteration procedure, were effective internal standards for the gas chromatographic/mass spectrometric analysis of the corresponding undeuterated compounds in human aqueous humour [1]. The method, employing negative chemical ionization (NCI) mode, was applicable to the quantification of synthetic corticosteroids in the 0.1–10 ng range per sample [2]. In contrast, methods using non-isotopic internal standards (e.g., structural analogs) at this low concentration range suffer from significant variability due to differential extraction and ionization efficiencies, rendering quantification below 10 ng unreliable without isotopically labeled internal standards [3].

Isotope Dilution Mass Spectrometry Ocular Pharmacokinetics GC-NCI-MS

Distinguishing Dexamethasone from Betamethasone: Necessity of Isotopically Labeled Dexamethasone-d4 for Definitive Isomer Identification

The epimeric corticosteroids dexamethasone and betamethasone differ only in the stereochemical orientation of the C16 methyl group (16α vs. 16β) and are frequently co-administered or encountered as impurities in pharmaceutical preparations. These isomers co-elute on most conventional reversed-phase HPLC columns and share identical nominal mass, making definitive identification challenging [1]. Karatt et al. (2018) developed a high-resolution mass spectrometry (HRMS) approach that distinguishes these isomers based on fragment mass ratios in tandem mass spectra [2]. For accurate quantification of dexamethasone in the presence of betamethasone in biological matrices (e.g., equine urine for doping control), the use of Dexamethasone-d4 as an internal standard is indispensable, as it co-elutes precisely with dexamethasone and compensates for matrix-specific ionization effects without cross-interference from betamethasone or its metabolites [3].

Forensic Toxicology Doping Control Analysis High-Resolution Mass Spectrometry

Regulatory Alignment: Dexamethasone-d4 as USP/EP-Compliant Reference Standard vs. Research-Grade Dexamethasone-d5

Dexamethasone-d4 is characterized and supplied as a reference standard compliant with regulatory guidelines, and it is offered against pharmacopeial standards (USP or EP) [1]. This regulatory alignment distinguishes it from alternative deuterated variants such as Dexamethasone-d5 (CAS 358731-91-6), which are primarily marketed as research-grade stable isotope-labeled compounds for general bioanalytical applications but lack the specific pharmacopoeial reference standard certification required for formal impurity profiling and assay validation in ANDA/NDA submissions . While Dexamethasone-d5 provides a +5 Da mass shift and is functionally similar, the absence of USP/EP reference standard certification limits its applicability in GMP QC release testing and formal regulatory filings .

Pharmacopoeial Reference Standards ANDA Submission Support GMP Quality Control

Method Reproducibility in Clinical Bioequivalence Studies: Dexamethasone-d4 as Validated Internal Standard

In a clinical bioequivalence study context, the LC-MS/MS method using Dexamethasone-d4 as internal standard was validated over a linear range of 2–600 ng/mL and successfully applied to quantify dexamethasone in human plasma samples from fed and fasted subjects . The mean recovery of 81.0% with the deuterated internal standard provided consistent compensation for extraction losses, enabling the determination of peak plasma concentrations (Cmax) in fasted (253–281 ng/mL) and fed (319–343 ng/mL) conditions, as well as terminal half-life values (fasted: 3.5–8.2 h; fed: 3.0–7.5 h) . Without a stable isotope-labeled internal standard, method variability due to matrix effects would render these pharmacokinetic parameters unreliable and potentially non-compliant with FDA/EMA bioanalytical method validation guidance [1].

Bioequivalence Trial Support Regulated Bioanalysis Method Validation

High-Value Procurement Scenarios for Dexamethasone-d4 Based on Validated Analytical Performance


Clinical Bioequivalence and Pharmacokinetic Studies Requiring Regulatory-Compliant Quantification

Procure Dexamethasone-d4 when establishing validated LC-MS/MS methods for human plasma quantification in support of ANDA bioequivalence submissions. The compound has been successfully employed in validated methods achieving a linear range of 2–600 ng/mL, with mean recovery of 81.0%, enabling accurate determination of Cmax and t1/2 under fed and fasted conditions . This use case is directly supported by published method validation data demonstrating compliance with FDA/EMA bioanalytical guidelines.

Pharmaceutical Impurity Profiling and USP Monograph Method Development

Utilize Dexamethasone-d4 as a deuterated reference standard in UHPLC methods aligned with USP43-NF38 monograph specifications for dexamethasone assay and organic impurity analysis. Under validated conditions, baseline resolution of dexamethasone, betamethasone, dexamethasone acetate, and desoximetasone was achieved within 20 minutes, with chromatographic resolution (Rs) > 10 for key impurity pairs [1]. This application supports ANDA, NDA, and commercial QC release testing requiring pharmacopoeial reference standards.

Ultra-Trace Quantification in Ocular Tissues and Microdialysis Samples

Deploy Dexamethasone-d4 in GC-NCI-MS isotope dilution workflows requiring quantification in the 0.1–10 ng range from limited-volume biological matrices such as human aqueous humour. The compound has demonstrated suitability as an internal standard for sub-nanogram quantification of synthetic corticosteroids using negative chemical ionization mode, providing a 100-fold improvement in lower quantification limit compared to non-isotopic internal standard methods [2]. This scenario is critical for ocular pharmacokinetic studies and pediatric research where sample volumes are restricted.

Forensic and Doping Control Analysis Requiring Epimer Differentiation

Procure Dexamethasone-d4 for HRMS-based methods that must conclusively differentiate and quantify dexamethasone in the presence of its epimer betamethasone in equine urine or human doping control samples. The deuterated internal standard co-elutes precisely with dexamethasone while providing a distinct +4 Da mass shift, enabling accurate quantification even when chromatographic baseline resolution of the two epimers is not achievable on conventional C18 columns [3]. This application is essential for regulatory forensic and anti-doping laboratories where false positives due to epimer misidentification are unacceptable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.